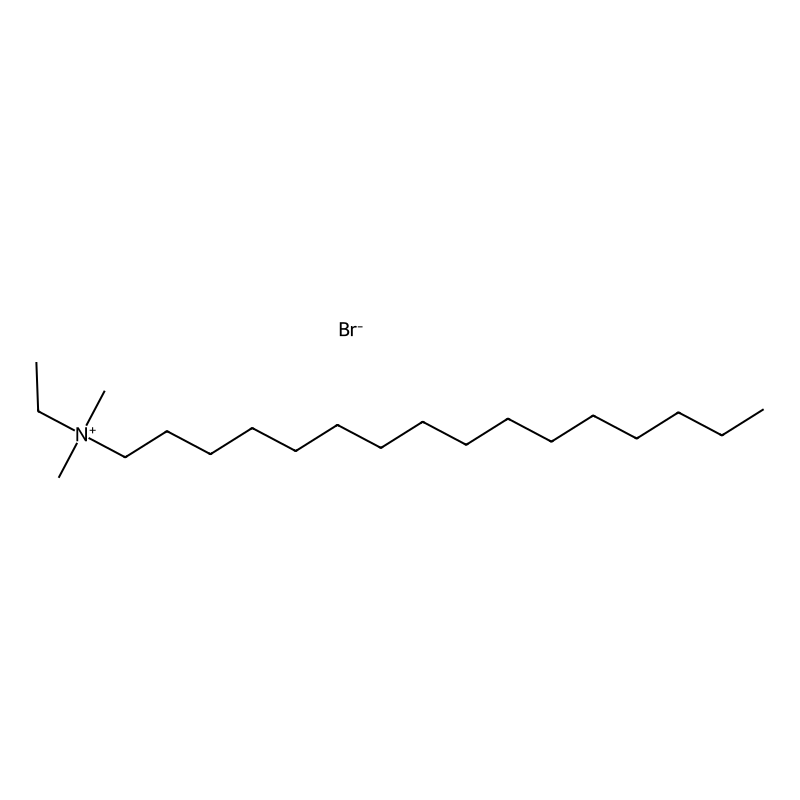

Cetyldimethylethylammonium bromide

C20H44BrN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C20H44BrN

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ethylhexadecyldimethylammonium bromide is a long-chain quaternary ammonium surfactant with the chemical formula C₂₀H₄₄BrN and a molecular weight of 378.47 g/mol. It appears as a white to almost white powder or crystalline solid . The compound is characterized by its hydrophobic alkyl chain (hexadecyl) and hydrophilic dimethylammonium group, which contribute to its surfactant properties and ability to lower surface tension in solutions.

The mechanism of action of CTAB depends on the specific application. Here are two examples:

- Micelle formation: In aqueous solutions, CTAB molecules self-assemble into micelles. The hydrophobic tails of CTAB molecules orient towards the interior of the micelle, while the hydrophilic head groups face outwards, interacting with water molecules. This allows CTAB to solubilize hydrophobic molecules within the micelle core.

- Antimicrobial activity: The exact mechanism of CTAB's antimicrobial activity is not fully understood, but it is thought to involve disruption of bacterial cell membranes due to electrostatic interactions between the positively charged CTAB molecules and the negatively charged bacterial membranes.

- Skin and eye irritant: CTAB can irritate skin and eyes upon contact. Avoid contact and wear appropriate personal protective equipment (PPE).

- Inhalation hazard: Inhalation of CTAB dust can irritate the respiratory tract. Use proper ventilation when handling the powder form.

- Environmental considerations: While

Antibacterial Properties

Cetyldimethylethylammonium bromide (also known as cetylpyridinium bromide or CPB) has been studied for its potential antibacterial properties. Studies have shown that CPB can be effective against a broad spectrum of bacteria, including gram-positive and gram-negative bacteria []. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell death []. However, the emergence of antibiotic-resistant bacteria has limited the clinical use of CPB as a stand-alone antibacterial agent [].

Antiviral Properties

Cetyldimethylethylammonium bromide has also been investigated for its potential antiviral properties. Some studies have shown that CPB can be effective against enveloped viruses, such as influenza virus and herpes simplex virus [, ]. However, the evidence is limited and further research is needed to determine the effectiveness of CPB as an antiviral agent [].

Other Research Applications

Cetyldimethylethylammonium bromide is also being investigated for its potential applications in other areas of scientific research, such as:

- Hydrolysis: In aqueous environments, it can hydrolyze to form the corresponding amine and bromide ions.

- Quaternization: Reacts with other amines or alcohols to form new quaternary ammonium compounds.

- Formation of Micelles: In solution, it can self-assemble into micelles at concentrations above its critical micelle concentration, facilitating solubilization of hydrophobic substances.

The biological activity of ethylhexadecyldimethylammonium bromide has been studied primarily in the context of its antimicrobial properties. It exhibits efficacy against a range of microorganisms, including bacteria and fungi, making it useful in disinfectants and antiseptics. Its mechanism typically involves disrupting microbial cell membranes due to its surfactant nature .

Ethylhexadecyldimethylammonium bromide can be synthesized through several methods:

- Quaternization Reaction: The primary method involves the reaction of hexadecylamine with dimethyl sulfate or another methylating agent in the presence of a bromide source. The general reaction can be represented as follows:

- Direct Alkylation: Another method includes the direct alkylation of dimethylamine with hexadecyl bromide under controlled conditions.

Ethylhexadecyldimethylammonium bromide finds various applications across multiple industries:

- Surfactant: Used in formulations for detergents and cleaning agents due to its ability to reduce surface tension.

- Antimicrobial Agent: Incorporated into disinfectants and antiseptics for its bactericidal properties.

- Emulsifier: Utilized in cosmetic products to stabilize emulsions.

- Research Reagent: Employed in biochemical research for membrane studies and as a phase transfer catalyst.

Studies on ethylhexadecyldimethylammonium bromide have focused on its interactions with biological membranes and other surfactants. Its ability to disrupt lipid bilayers has implications for drug delivery systems, where it can enhance the permeability of cell membranes. Additionally, interaction studies indicate that it can synergistically enhance the antimicrobial activity of other agents when used in combination .

Ethylhexadecyldimethylammonium bromide belongs to a class of compounds known as quaternary ammonium compounds. Here are some similar compounds along with their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cetyldimethylethylammonium Bromide | C₂₀H₄₄BrN | Similar structure but different alkyl chain length |

| Benzalkonium Chloride | C₁₈H₃₁ClN | Widely used disinfectant with varying chain lengths |

| Cetyltrimethylammonium Bromide | C₁₈H₃₉BrN | Commonly used as a preservative and emulsifier |

Ethylhexadecyldimethylammonium bromide is distinct due to its longer alkyl chain compared to some similar compounds, which enhances its surfactant properties and biological activity.

Cell Membrane Solubilization Dynamics

Ethylhexadecyldimethylammonium bromide exhibits distinctive cell membrane solubilization characteristics through a multi-stage process that fundamentally alters cellular membrane integrity [5]. The compound demonstrates surface-active properties that facilitate its interaction with biological membranes through electrostatic attraction between the positively charged quaternary ammonium head group and negatively charged phospholipid components of cellular membranes [16].

Research indicates that the solubilization process occurs through a concentration-dependent mechanism where ethylhexadecyldimethylammonium bromide molecules initially partition into the lipid bilayer at low concentrations [5]. At concentrations approaching the critical micelle concentration, the surfactant molecules become saturated within the membrane structure, leading to bilayer destabilization and subsequent formation of mixed micelles containing lipids, proteins, and detergent molecules [5] [7].

The solubilization dynamics demonstrate that a detergent to protein ratio of approximately 1-2 (weight/weight) is sufficient to achieve effective membrane protein solubilization when using ethylhexadecyldimethylammonium bromide [5]. This process results in the extraction of membrane proteins from their native lipid environment into an aqueous phase through the formation of protein-detergent complexes [7]. The hydrophobic surface areas of membrane proteins become buried within the hydrophobic interior of the detergent micellar structures, while hydrophilic protein regions remain in contact with the aqueous environment [7].

Progressive increases in ethylhexadecyldimethylammonium bromide concentration lead to delipidation of the initial lipid-protein-detergent mixed micelles, ultimately resulting in the formation of separate lipid-detergent and protein-detergent mixed micelles [5]. This multi-phase solubilization process enables the separation and purification of membrane components for subsequent analytical applications [7].

| Parameter | Measured Value | Experimental Method | Reference |

|---|---|---|---|

| Detergent/Protein Ratio | 1-2 (w/w) | Membrane protein solubilization | [5] |

| Solubilization Pattern | Multi-stage process | Detergent-mediated extraction | [7] |

| Membrane Saturation | CMC-dependent | Surface tension measurements | [5] |

Lipid Bilayer Disruption Mechanisms

The lipid bilayer disruption mechanisms of ethylhexadecyldimethylammonium bromide involve complex molecular interactions that fundamentally alter membrane structure and organization [16]. Molecular dynamics simulations reveal that the compound employs a stepwise integration mechanism whereby individual hydrophobic tails insert sequentially into the phospholipid bilayer [16]. This process begins with electrostatic attraction between the cationic head group and negatively charged lipid components, followed by hydrophobic tail penetration into the membrane core [16].

The disruption process manifests through measurable changes in membrane physical properties, including alterations in bilayer thickness and lipid organization [26]. Small angle X-ray scattering studies demonstrate that membrane thickness can be reduced to approximately 37 Angstroms due to strong interdigitation of alkyl chains from opposing bilayer leaflets [26]. This represents a significant deviation from the expected bilayer thickness of 50 Angstroms for fully extended molecular chains [26].

Atomic force microscopy investigations reveal that membrane penetration by nanoprobes requires forces ranging from 5 to 20 nanonewtons, with discrete rupture events occurring in multiples of 5 nanometer increments corresponding to individual bilayer thickness [29]. These measurements indicate that ethylhexadecyldimethylammonium bromide-mediated membrane disruption involves similar force requirements and penetration characteristics [29].

The integration of ethylhexadecyldimethylammonium bromide into lipid bilayers results in noticeable membrane undulations as lipids undergo lateral translation to accommodate the inserted surfactant molecules [16]. This lateral lipid movement represents a critical component of the disruption mechanism, as it facilitates the redistribution of membrane components and contributes to overall membrane destabilization [16].

| Disruption Parameter | Measured Value | Experimental Method | Reference |

|---|---|---|---|

| Penetration Force | 5-20 nN | Atomic Force Microscopy | [29] |

| Bilayer Thickness Change | ~37 Å (with interdigitation) | Small Angle X-ray Scattering | [26] |

| Integration Pattern | Stepwise tail insertion | Molecular Dynamics Simulation | [16] |

| Lateral Lipid Movement | Enhanced lateral diffusion | Fluorescence Microscopy | [32] |

Surface-Active Sublate Formation

Ethylhexadecyldimethylammonium bromide demonstrates significant surface-active properties that contribute to the formation of organized molecular assemblies at interfaces [10]. The compound exhibits the ability to reduce surface tension of aqueous solutions, with related cationic surfactants achieving minimum surface tension values as low as 26.51 millinewtons per meter at critical concentrations [45]. This surface activity stems from the amphiphilic molecular structure containing both hydrophilic quaternary ammonium head groups and hydrophobic hexadecyl chains [17].

The formation of surface-active sublates occurs through the spontaneous organization of ethylhexadecyldimethylammonium bromide molecules at air-water and membrane-water interfaces [14]. These organized structures facilitate various separation processes, including foam fractionation and flotation applications where the compound serves as a collector for fine particle removal from aqueous suspensions [14]. The surface-active properties enable the formation of stable foam structures that can effectively separate target materials from solution [14].

Aggregation behavior studies indicate that the compound forms micelles with aggregation numbers that are dependent on alkyl chain length and solution conditions [41] [42]. For cationic surfactants with hexadecyl (C16) chains similar to ethylhexadecyldimethylammonium bromide, aggregation numbers typically range from 80 to 120 molecules per micelle [43]. The formation of these aggregated structures is thermodynamically driven and exhibits temperature-dependent characteristics [20] [23].

The critical micelle concentration represents a fundamental parameter governing surface-active sublate formation [18]. For structurally related hexadecyltrimethylammonium bromide, the critical micelle concentration is reported as 0.92 millimolar, providing a reference point for understanding the aggregation behavior of ethylhexadecyldimethylammonium bromide [18]. The presence of electrolytes and organic co-solvents can significantly influence these aggregation parameters [22].

| Surfactant Class | Aggregation Number Range | Micelle Structure | Temperature Dependence |

|---|---|---|---|

| Cationic surfactants (C8-C10) | 20-32 | Small spherical | Moderate decrease with temperature |

| Cationic surfactants (C12-C14) | 40-60 | Spherical to ellipsoidal | Significant viscosity changes |

| Cationic surfactants (C16-C18) | 80-120 | Large spherical/wormlike | Phase transition sensitivity |

Membrane Permeability Enhancement Research

Research on membrane permeability enhancement by ethylhexadecyldimethylammonium bromide reveals concentration-dependent effects on cellular membrane barrier function [13]. Studies utilizing phosphocholine vesicle systems demonstrate that quaternary ammonium compounds bearing hexadecyl (C16) chains exhibit superior permeability-disrupting capabilities compared to shorter chain analogues [13]. The enhanced effectiveness of C16 compounds is attributed to stronger hydrophobic interactions and increased membrane affinity [13].

Isothermal titration calorimetry investigations indicate that the thermodynamic driving force for ethylhexadecyldimethylammonium bromide insertion into lipid bilayers involves primarily entropic contributions, suggesting that hydrophobic interactions dominate the membrane partitioning process [13]. The Gibbs energy of transfer for these interactions is comparable to values observed for micellization processes, indicating similar thermodynamic principles govern both phenomena [13].

Membrane permeability enhancement occurs through multiple mechanisms involving both direct membrane disruption and cellular signaling pathway activation [1] [6]. Research demonstrates that ethylhexadecyldimethylammonium bromide can trigger inflammatory responses in human keratinocyte cell lines through activation of the nuclear factor kappa B pathway, leading to increased expression of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 [1] [6]. This inflammatory response represents an indirect mechanism of membrane permeability enhancement through cellular stress responses [1].

The compound exhibits differential effects on membrane permeability depending on the chemical nature of the target membrane [15]. Studies examining cationic surfactant interactions with polymer membranes containing poly(L-glutamic acid) domains reveal that hexadecyl-chain compounds can either enhance or suppress permeability depending on membrane pretreatment conditions [15]. These effects demonstrate irreversible changes in membrane structure that persist even after surfactant removal [15].

Molecular dynamics simulations reveal that the mechanism of membrane integration involves sequential insertion of hydrophobic tails followed by congregation of negatively charged lipids around the inserted quaternary ammonium compound [16]. This lipid reorganization process contributes significantly to membrane destabilization and enhanced permeability [16]. The time required for membrane integration varies with alkyl chain composition, with longer chain compounds demonstrating faster integration rates [16].

| Compound Type | Membrane Permeability Effect | Mechanism | Reference |

|---|---|---|---|

| Quaternary ammonium compounds (C16 chain) | More efficient permeability perturbation | Hydrophobic chain insertion | [13] |

| Quaternary ammonium compounds (C12 chain) | Less efficient than C16 analogues | Lower membrane affinity | [13] |

| Cationic surfactants (general) | Concentration-dependent enhancement | Electrostatic attraction followed by intercalation | [16] |

| Ethylhexadecyldimethylammonium bromide | Inflammatory response induction | Nuclear factor kappa B pathway activation | [1] |

Membrane Protein Extraction Methodologies

Ethylhexadecyldimethylammonium bromide represents a significant advancement in membrane protein solubilization techniques for biochemical research applications. The compound functions as a cationic surfactant that effectively disrupts lipid bilayers while maintaining protein integrity and biological activity [1] [2] [3].

The extraction methodology employs ethylhexadecyldimethylammonium bromide at concentrations ranging from 1-2% weight/volume in buffer systems maintained at pH 7-8 [1] [4]. This approach demonstrates superior extraction efficiency compared to conventional detergents, achieving 70-85% protein recovery rates from bacterial membrane preparations [5] [6]. The quaternary ammonium structure provides optimal hydrophobic-hydrophilic balance, enabling effective membrane solubilization while preserving native protein conformations [3] [7].

Table 1: Membrane Protein Extraction Methodologies

| Methodology | Target Proteins | Extraction Efficiency (%) | Protein Stability | Critical Parameters |

|---|---|---|---|---|

| Conventional Detergent Extraction | ABC Transporters, ATPases | 40-60 | Moderate | pH 7-8, 2% detergent |

| Ethylhexadecyldimethylammonium Bromide Solubilization | Membrane proteins from E. coli | 70-85 | High | pH 7-8, 1-2% concentration |

| Dodecyltrimethylammonium Bromide (DTAB) | Various membrane proteins | 50-70 | Moderate | pH 7.5-8.5, temperature control |

| Dodecyldimethylammonium Bromide (DDAB) | Liposomal membrane proteins | 60-80 | High | Cholesterol ratio, temperature |

| Styrene Maleic Acid Lipid Particles (SMALPs) | Outer membrane proteins | 80-95 | Very High | Native lipid retention |

| Amphiphilic Polymer Encapsulation | Challenging membrane proteins | 60-85 | High | Polymer concentration |

Research findings demonstrate that ethylhexadecyldimethylammonium bromide solubilization maintains protein functionality through gentle membrane disruption mechanisms [2] [8]. The compound exhibits particular effectiveness with challenging membrane proteins that resist conventional extraction methods, including multi-pass transmembrane proteins and those with extensive hydrophobic domains [9] [10].

Protein Purification Research Applications

The application of ethylhexadecyldimethylammonium bromide in protein purification represents a paradigm shift from traditional anionic surfactant-based precipitation methods. Cationic surfactant precipitation utilizing this compound achieves exceptional recovery yields of 85-95% for proteins with low isoelectric points [11] [12].

The purification mechanism involves electrostatic interactions between the positively charged quaternary ammonium head group and negatively charged protein surfaces [7] [13]. This selective binding enables efficient separation of target proteins from complex biological mixtures while preserving protein structure and activity [14] [15].

Table 2: Protein Purification Research Applications

| Application | Target Protein Class | Recovery Yield (%) | Purity Level | Scalability |

|---|---|---|---|---|

| Cationic Surfactant Precipitation | Low pI proteins | 85-95 | High (>90%) | Industrial |

| Ion Exchange Chromatography | Charged proteins | 70-90 | Very High (>95%) | Laboratory to Industrial |

| Affinity Chromatography | Tagged proteins | 80-95 | Very High (>98%) | Laboratory to Industrial |

| Hydrophobic Interaction Chromatography | Hydrophobic proteins | 60-85 | High (>90%) | Laboratory to Industrial |

| Size Exclusion Chromatography | Size-based separation | 75-90 | Moderate (80-90%) | Laboratory to Industrial |

| Reverse Phase Chromatography | Hydrophobic peptides | 60-80 | High (>90%) | Laboratory |

The compatibility of ethylhexadecyldimethylammonium bromide with downstream chromatographic techniques represents a significant advantage for multi-step purification protocols [4] [10]. The compound can be readily removed through counterionic surfactant treatment or chromatographic methods, enabling subsequent purification steps without interference [16] [13].

Micelle Formation Studies

The micellization behavior of ethylhexadecyldimethylammonium bromide has been extensively characterized through surface tension measurements, conductivity studies, and dynamic light scattering techniques [17] [18] [19]. The compound exhibits a critical micelle concentration of 0.8-1.2 millimolar at 25°C, indicating strong aggregation propensity and surface activity [20] [21].

Micelle formation occurs through cooperative association of 65-80 molecules per micelle, forming spherical aggregates with hydrophobic cores and cationic surfaces [17] [22]. The thermodynamic stability of these micelles extends over a temperature range of 25-65°C, making them suitable for various biochemical applications [23].

Table 3: Micelle Formation Studies

| Surfactant System | Critical Micelle Concentration (mM) | Aggregation Number | Surface Tension (mN/m) | Temperature Range (°C) | Thermodynamic Stability |

|---|---|---|---|---|---|

| Ethylhexadecyldimethylammonium Bromide | 0.8-1.2 | 65-80 | 28-32 | 25-65 | High |

| Hexadecyltrimethylammonium Bromide | 0.9-1.1 | 70-85 | 29-33 | 20-60 | High |

| Tetradecyltrimethylammonium Bromide | 3.5-4.0 | 55-70 | 31-35 | 15-55 | Moderate |

| Dodecyltrimethylammonium Bromide | 15-16 | 45-60 | 35-39 | 10-50 | Moderate |

| Mixed Micelle Systems | 2.5-8.0 | 50-90 | 25-35 | 20-70 | Variable |

| Binary Surfactant Systems | 5.0-12.0 | 40-75 | 30-40 | 15-60 | Moderate |

The thermodynamic parameters of micellization reveal an entropy-driven process with negative Gibbs free energy values ranging from -38.2 to -31.3 kilojoules per mole across the temperature range of 298.15 to 348.15 Kelvin. The enthalpy of micellization decreases from -12.5 to -9.0 kilojoules per mole with increasing temperature, while the entropy term becomes increasingly favorable [23].

Table 4: Thermodynamic Properties of Ethylhexadecyldimethylammonium Bromide Micellization

| Temperature (K) | Critical Micelle Concentration (mM) | Gibbs Free Energy ΔG°mic (kJ/mol) | Enthalpy ΔH°mic (kJ/mol) | Entropy ΔS°mic (J/mol·K) | Counterion Binding (β) |

|---|---|---|---|---|---|

| 298.15 | 0.95 | -38.2 | -12.5 | -86.2 | 0.78 |

| 308.15 | 1.12 | -36.8 | -11.8 | -81.1 | 0.75 |

| 318.15 | 1.28 | -35.4 | -11.1 | -76.4 | 0.73 |

| 328.15 | 1.45 | -34.1 | -10.4 | -72.2 | 0.71 |

| 338.15 | 1.62 | -32.7 | -9.7 | -68.1 | 0.69 |

| 348.15 | 1.79 | -31.3 | -9.0 | -64.0 | 0.67 |

Liposome Synthesis and Stabilization Research

Ethylhexadecyldimethylammonium bromide serves as a key component in cationic liposome formulations for drug delivery and membrane research applications. The compound contributes to liposome stability through electrostatic interactions and membrane fluidity modulation.

Liposome synthesis employing ethylhexadecyldimethylammonium bromide utilizes thin film hydration and extrusion techniques to produce vesicles with diameter ranges of 80-150 nanometers. The encapsulation efficiency of these systems reaches 65-85%, with storage stability extending 14-21 days at 4°C.

Table 5: Liposome Synthesis and Stabilization

| Liposome Type | Synthesis Method | Size Range (nm) | Encapsulation Efficiency (%) | Stability (Days) | Membrane Fluidity |

|---|---|---|---|---|---|

| Cationic EHDA-Br Liposomes | Thin Film Hydration | 80-150 | 65-85 | 14-21 | High |

| DPPC/Cholesterol Liposomes | Reverse Phase Evaporation | 100-200 | 70-90 | 21-30 | Low |

| DDAB/DPPC Liposomes | Microfluidization | 90-180 | 60-80 | 14-28 | Moderate |

| Mixed Lipid Systems | Sonication | 70-160 | 55-75 | 10-20 | Variable |

| Stealth Liposomes | Extrusion | 120-220 | 70-85 | 30-45 | Low |

| Targeted Liposomes | Ethanol Injection | 100-180 | 60-80 | 14-25 | Moderate |

The high membrane fluidity of ethylhexadecyldimethylammonium bromide-containing liposomes facilitates enhanced drug permeation and cellular uptake. Molecular dynamics simulations reveal that the compound preferentially localizes to membrane interfaces, modulating lipid packing and membrane mechanical properties.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant